molecular formula C11H17N3 B1430049 1,4-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-8-amine CAS No. 1432681-18-9

1,4-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-8-amine

Cat. No.: B1430049
CAS No.: 1432681-18-9
M. Wt: 191.27 g/mol
InChI Key: LIDJRDIFECEBQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-8-amine is a chemical compound with the molecular formula C11H17N3. It belongs to the class of benzodiazepines, which are known for their psychoactive properties. This compound is characterized by its unique structure, which includes a benzodiazepine core with additional methyl and amine groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-8-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5-methylbenzophenone with methylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like ethanol at a temperature of around 60°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,4-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-8-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides, forming N-alkylated products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide at elevated temperatures.

Major Products

    Oxidation: Corresponding oxides and hydroxyl derivatives.

    Reduction: Reduced benzodiazepine derivatives.

    Substitution: N-alkylated benzodiazepine derivatives.

Scientific Research Applications

1,4-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-8-amine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential effects on neurotransmitter systems and its interactions with various biological receptors.

    Medicine: Investigated for its potential therapeutic effects, including anxiolytic and sedative properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,4-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-8-amine involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of neurotransmitter release and neuronal excitability.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.

    Lorazepam: Known for its potent anxiolytic effects and shorter half-life compared to diazepam.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

1,4-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-8-amine is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties. Its additional methyl and amine groups can influence its binding affinity and selectivity for various receptors, potentially leading to unique therapeutic effects.

Properties

IUPAC Name

1,4-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-13-5-6-14(2)11-7-10(12)4-3-9(11)8-13/h3-4,7H,5-6,8,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDJRDIFECEBQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C2=C(C1)C=CC(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-8-amine
Reactant of Route 2
1,4-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-8-amine
Reactant of Route 3
1,4-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-8-amine
Reactant of Route 4
1,4-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-8-amine
Reactant of Route 5
1,4-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-8-amine
Reactant of Route 6
1,4-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-8-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.